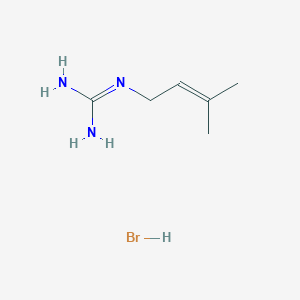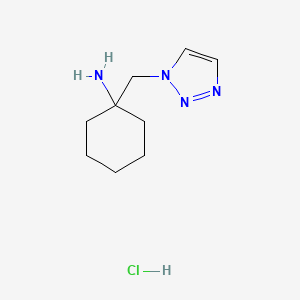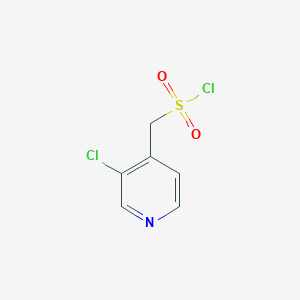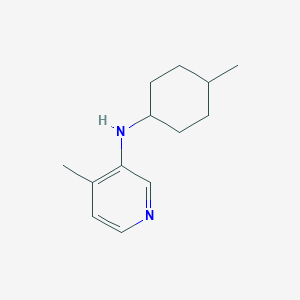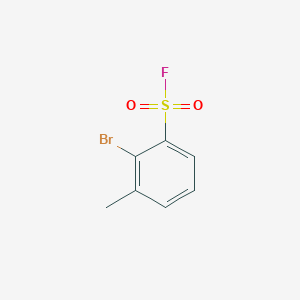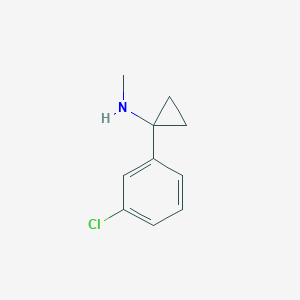
1-(3-chlorophenyl)-N-methylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine is a synthetic compound belonging to the class of cyclopropane derivatives This compound is characterized by the presence of a cyclopropane ring substituted with a 3-chlorophenyl group and an N-methylamine group
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-N-methylcyclopropan-1-amine involves several steps, typically starting with the preparation of the cyclopropane ring. One common method involves the reaction of 3-chlorobenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: Research on this compound includes its potential use as a therapeutic agent for various conditions, including neurological disorders and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine can be compared with other similar compounds, such as:
3-Chloromethcathinone (3-CMC): This compound shares a similar 3-chlorophenyl group but differs in its overall structure and pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another compound with a 3-chlorophenyl group, mCPP is known for its psychoactive effects and is structurally distinct from this compound.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical and biological properties that differentiate it from other compounds with similar functional groups.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-12-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7,12H,5-6H2,1H3 |
Clé InChI |
CRTNTVWHONESLP-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13233886.png)
![4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13233903.png)
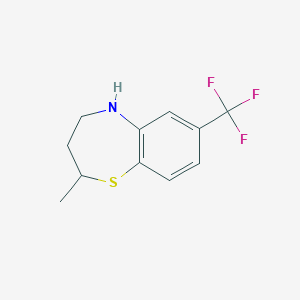
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate](/img/structure/B13233916.png)
![2-{Thieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13233919.png)
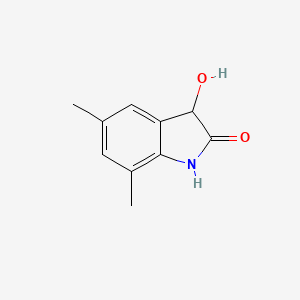
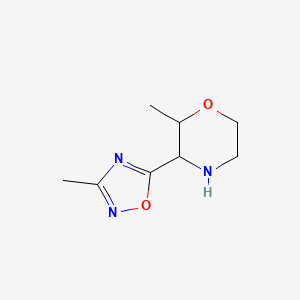
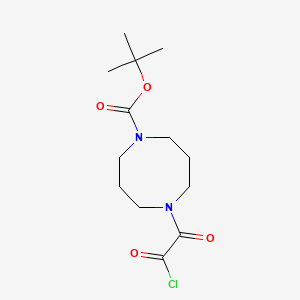
![2-Bromo-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13233945.png)
